Cl [H].OC (=O)CCCC1CCNCC1
. The molecular weight of this compound is 207.70 .
4-(Piperidin-4-yl)butanoic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is primarily recognized for its role in medicinal chemistry, particularly in the synthesis of various pharmaceutical agents. The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a butanoic acid moiety, making it relevant in the development of drugs targeting neurological and inflammatory conditions.
This compound is classified under piperidine derivatives and carboxylic acids. It is often synthesized for research purposes and is utilized in various chemical reactions and applications in the pharmaceutical industry. Its systematic name reflects its structure, indicating the presence of both a piperidine group and a butanoic acid functional group.
The synthesis of 4-(Piperidin-4-yl)butanoic acid hydrochloride can be achieved through several methods, with one notable approach involving the reaction of piperidine with butyric acid derivatives. A common method includes heating under reflux conditions, which facilitates the formation of the desired compound from its precursors.
The molecular structure of 4-(Piperidin-4-yl)butanoic acid hydrochloride can be described as follows:
The structural representation highlights the connectivity between the piperidine nitrogen and the butanoic acid carbon chain, which is crucial for its biological activity.
4-(Piperidin-4-yl)butanoic acid hydrochloride participates in various chemical reactions, primarily due to its functional groups:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties .
The mechanism of action of 4-(Piperidin-4-yl)butanoic acid hydrochloride primarily involves its interaction with biological targets such as receptors or enzymes. For instance:
The specific pathways and interactions depend on the context in which the compound is used, including its formulation and delivery method.
These properties are critical for determining how the compound behaves in biological systems and during synthesis .
4-(Piperidin-4-yl)butanoic acid hydrochloride has several applications in scientific research:
4-(Piperidin-4-yl)butanoic acid hydrochloride emerged as a synthetically designed pharmacophore in the late 20th century, with its first documented synthesis occurring between the 1980s and 1990s. This period coincided with intensified exploration of N-heterocyclic compounds in drug discovery. The hydrochloride salt form (CAS 90950-44-0 and 84512-08-3) was developed to enhance the compound’s aqueous solubility and crystallinity for reliable experimental handling [1] [3] [8]. Early synthetic routes typically involved reductive amination or alkylation strategies to couple the piperidine moiety with a butanoic acid chain, followed by hydrochloride salt formation [5]. Its structural core—a piperidine ring linked via a four-carbon spacer to a carboxylic acid—was strategically designed to mimic endogenous neurotransmitter precursors, positioning it as a versatile scaffold for central nervous system (CNS)-targeted therapeutics [5] .
Table 1: Fundamental Identifiers of 4-(Piperidin-4-yl)butanoic Acid Hydrochloride
Property | Value | Source |
---|---|---|
CAS Registry Number | 90950-44-0; 84512-08-3 | [1] [3] |
IUPAC Name | 4-piperidin-4-ylbutanoic acid; hydrochloride | [5] |
Molecular Formula | C₉H₁₈ClNO₂ | [3] [8] |
Molecular Weight | 207.7 g/mol | [5] [8] |
Appearance | Off-white to white crystalline powder | [1] [3] |
Key Synonyms | 4-Piperidinebutanoic acid HCl; 4-(4-Piperidyl)butanoic acid HCl | [1] [8] |
This compound’s significance stems from three molecular features:
Table 2: Key Pharmacological Applications of Derivatives
Application | Derivative Example | Biological Target/Use |
---|---|---|
NAD⁺ Biosynthesis Inhibition | FK866 [(E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-(pyridin-3-yl)acrylamide] | Apoptosis induction in cancer cells [3] |
Matriptase Inhibition | 3-Amidinophenylalanine conjugates | Antimetastatic agents [3] |
Peptide Synthesis | 4-(1-Fmoc-piperidin-4-yl)butanoic acid (CAS 885274-47-5) | Solid-phase peptide assembly [2] |
Neurotransmitter Modulation | Unmodified parent compound | GABAergic/nicotinic receptor studies [5] |
Contemporary research prioritizes three domains:
Critical knowledge gaps persist:
Table 3: Emerging Research Directions and Challenges
Research Trend | Representative Study Goal | Knowledge Gap |
---|---|---|
Neurotherapeutic Development | Design of GABA transaminase inhibitors | Unclear blood-brain barrier permeability |
Peptide Conjugates | Tumor-targeting peptide-drug conjugates | In vivo stability of linker chemistry |
Enzyme Inhibitors | Optimizing FK866 analogs for NAD modulation | Metabolic degradation pathways |
Material Science Integration | Piperidine-functionalized polymers | Biocompatibility profiles |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2